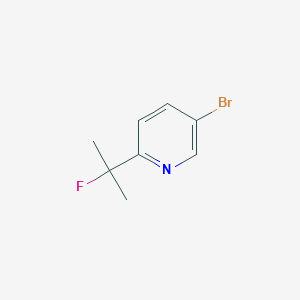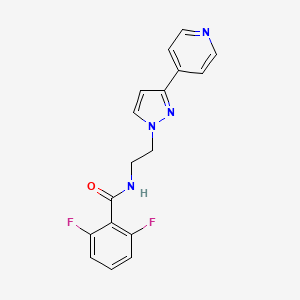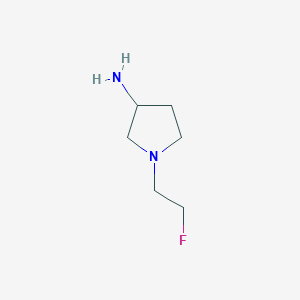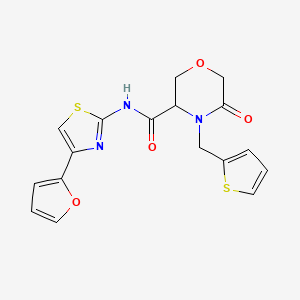
5-Bromo-2-(2-fluoro-2-propyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-fluoro-2-propyl)pyridine is a compound with the CAS Number: 2070867-74-0 . It has a molecular weight of 218.07 and is a solid at room temperature . It is used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . It is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(2-fluoro-2-propyl)pyridine is1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
5-Bromo-2-(2-fluoro-2-propyl)pyridine is a solid at room temperature . It has a molecular weight of 218.07 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
5-Bromo-2-(2-fluoro-2-propyl)pyridine: is a valuable compound in pharmaceutical research. It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure allows for the development of inhibitors targeting specific receptors or enzymes. For instance, it has been utilized in the creation of neuropeptide Y receptor Y5 inhibitors, which are significant in the study of obesity and appetite control . Additionally, its derivatives have been explored for their potential as inhibitors of the main protease of SARS-CoV-2, contributing to the ongoing research for COVID-19 treatments .
Agricultural Chemistry
In the realm of agricultural chemistry, 5-Bromo-2-(2-fluoro-2-propyl)pyridine derivatives are investigated for their use as herbicides and insecticides. The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural products . This compound’s derivatives could lead to the development of new, more effective agrochemicals.
Material Science
This compound is also significant in material science, particularly in the development of semiconductors. Its electron-deficient nature makes it an ideal building block for organic light-emitting diode (OLED) applications. For example, it can be used to synthesize host materials for blue thermally activated delayed fluorescent devices, which are crucial for improving the efficiency and lifespan of OLEDs .
Chemical Synthesis
5-Bromo-2-(2-fluoro-2-propyl)pyridine: plays a crucial role in chemical synthesis as a versatile intermediate. It can undergo various cross-coupling reactions, such as Suzuki and Negishi reactions, to form C-C and C-N bonds, which are foundational steps in the synthesis of complex organic molecules .
Electronics
In electronics, the compound’s derivatives are valuable for their use in the synthesis of intermediates for semiconductors. The presence of both bromine and fluorine atoms allows for selective reactivity, which is essential in the precise construction of electronic components .
Medical Research
In medical research, the compound’s potential as a scaffold for APIs means it could be instrumental in the discovery of new drugs. Its role in the development of SARS-CoV-2 protease inhibitors highlights its importance in responding to global health crises .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-(2-fluoropropan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFXFQSFROTRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-fluoro-2-propyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2880133.png)
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2880134.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B2880136.png)
![5-[(4-Ethylphenoxy)methyl]-2-furoic acid](/img/structure/B2880139.png)
![Methyl 3-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2880140.png)


![N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2880146.png)

![3-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880148.png)
![6'-Chlorospiro[cyclobutane-1,3'-indoline]](/img/structure/B2880149.png)
